molecular formula C15H23ClN2S B4340812 1,1-Dibutyl-3-(3-chlorophenyl)thiourea

1,1-Dibutyl-3-(3-chlorophenyl)thiourea

Cat. No.: B4340812
M. Wt: 298.9 g/mol
InChI Key: MLZQNMZLJPWJFK-UHFFFAOYSA-N
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Description

N,N-dibutyl-N’-(3-chlorophenyl)thiourea: is an organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom, and two nitrogen atoms bonded to the carbon atom. The compound also features a 3-chlorophenyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing N,N-dibutyl-N’-(3-chlorophenyl)thiourea involves the condensation of 3-chloroaniline with dibutylamine in the presence of carbon disulfide. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the thiourea group.

    Thioacylation: Another method involves the reaction of 3-chlorophenyl isothiocyanate with dibutylamine. This reaction proceeds smoothly at room temperature and yields the desired thiourea derivative.

Industrial Production Methods: Industrial production of N,N-dibutyl-N’-(3-chlorophenyl)thiourea often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dibutyl-N’-(3-chlorophenyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the thiourea group to a thiol group. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or methanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N,N-dibutyl-N’-(3-chlorophenyl)thiourea is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential enzyme inhibition properties. It has shown activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a candidate for the development of treatments for neurodegenerative diseases.

Medicine: The compound’s enzyme inhibition properties also make it a potential therapeutic agent for conditions like Alzheimer’s disease. Additionally, its antibacterial and antifungal activities are being explored for the development of new antimicrobial agents.

Industry: In the industrial sector, N,N-dibutyl-N’-(3-chlorophenyl)thiourea is used as a vulcanization accelerator in the rubber industry. It enhances the cross-linking of rubber molecules, improving the mechanical properties of rubber products.

Mechanism of Action

The mechanism of action of N,N-dibutyl-N’-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes like acetylcholinesterase, inhibiting their activity. This inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions between the thiourea group and the enzyme’s active site residues. The 3-chlorophenyl group enhances the binding affinity and specificity of the compound for its target enzymes.

Comparison with Similar Compounds

    N,N-dibutylthiourea: Similar structure but lacks the 3-chlorophenyl group.

    N,N-diphenylthiourea: Contains phenyl groups instead of butyl groups.

    N,N-diethyl-N’-(3-chlorophenyl)thiourea: Similar structure but with ethyl groups instead of butyl groups.

Uniqueness: N,N-dibutyl-N’-(3-chlorophenyl)thiourea is unique due to the presence of both butyl groups and a 3-chlorophenyl group. This combination imparts distinct chemical and biological properties, such as enhanced enzyme inhibition and specific reactivity in organic synthesis. The 3-chlorophenyl group also contributes to the compound’s potential as a therapeutic agent by improving its binding affinity to target enzymes.

Properties

IUPAC Name

1,1-dibutyl-3-(3-chlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2S/c1-3-5-10-18(11-6-4-2)15(19)17-14-9-7-8-13(16)12-14/h7-9,12H,3-6,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZQNMZLJPWJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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